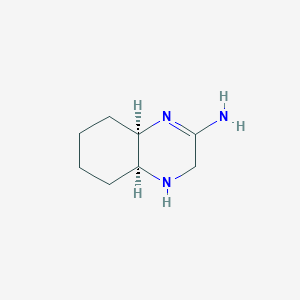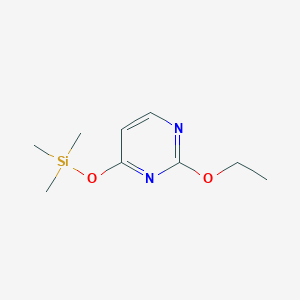
N-Boc-4-carboxymethoxypiperidine
Vue d'ensemble
Description
N-Boc-4-carboxymethoxypiperidine, also known by its IUPAC name { [1-(tert-butoxycarbonyl)-4-piperidinyl]oxy}acetic acid, is a chemical compound with the molecular formula C12H21NO5. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-carboxymethoxypiperidine typically involves the following steps:
-
Protection of Piperidine: : The piperidine ring is first protected by introducing the Boc group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Piperidine+Boc2O→N-Boc-piperidine
-
Carboxymethylation: : The protected piperidine is then reacted with a carboxymethylating agent, such as chloroacetic acid or its derivatives, under basic conditions to introduce the carboxymethoxy group.
N-Boc-piperidine+ClCH2COOH→this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-4-carboxymethoxypiperidine can undergo various chemical reactions, including:
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, where the carboxymethoxy group can be replaced by other nucleophiles.
-
Deprotection Reactions: : The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and deprotection.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Various substituted piperidines depending on the nucleophile used.
Deprotection: 4-carboxymethoxypiperidine.
Oxidation/Reduction: Corresponding oxidized or reduced derivatives.
Applications De Recherche Scientifique
N-Boc-4-carboxymethoxypiperidine is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibitors and receptor ligands.
Medicine: Plays a role in the development of drugs targeting neurological disorders and other diseases.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of N-Boc-4-carboxymethoxypiperidine depends on its application. In drug development, it often acts as a precursor to active pharmaceutical ingredients (APIs). The Boc group protects the amine functionality during synthetic transformations, which can later be removed to reveal the free amine that interacts with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-piperidine: Lacks the carboxymethoxy group, used as a protecting group for piperidine.
4-carboxymethoxypiperidine: Lacks the Boc protecting group, more reactive due to the free amine.
N-Boc-4-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a carboxymethoxy group.
Uniqueness
N-Boc-4-carboxymethoxypiperidine is unique due to the presence of both the Boc protecting group and the carboxymethoxy functionality. This dual functionality allows for selective reactions and transformations, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-9(5-7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUAHIMRWSVXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363607 | |
| Record name | N-Boc-4-carboxymethoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161948-70-5 | |
| Record name | N-Boc-4-carboxymethoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)







